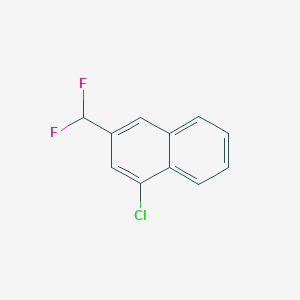
3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound belonging to the chromene family. . The compound’s structure consists of a chromene core with an ethyl group at the 3-position, a keto group at the 4-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction typically proceeds under mild conditions, and the product is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chromene compounds.
Scientific Research Applications
3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl-4-oxo-4H-chromene-2-carboxylic acid include:
- 4-Oxo-4H-chromene-3-carbaldehyde
- 2-Vinyl-4-oxo-4H-chromene-3-carbonitrile
- Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the carboxylic acid group at the 2-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
801138-61-4 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-ethyl-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-2-7-10(13)8-5-3-4-6-9(8)16-11(7)12(14)15/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
QVEGBFBXTRGKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C2C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)











